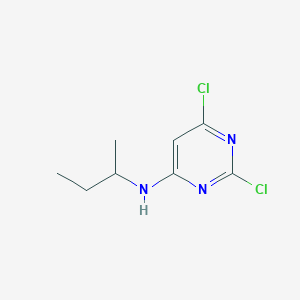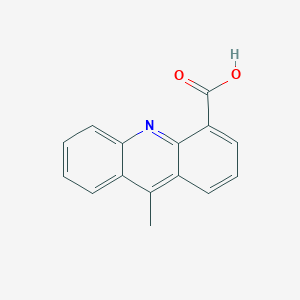![molecular formula C19H21N3O B12906290 3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole CAS No. 62078-65-3](/img/structure/B12906290.png)
3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes or alkenes. For 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole, a potential synthetic route could involve the reaction of a phenyl-substituted nitrile oxide with a suitable alkyne under mild conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in various diseases.
Industry: Isoxazole derivatives are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: A simpler isoxazole derivative with similar biological activities.
4-Phenylisoxazole: Another isoxazole derivative with potential therapeutic applications.
5-Phenylisoxazole: Known for its antimicrobial properties.
Uniqueness
3-Phenyl-4-(phenyl(1,2,2-trimethylhydrazinyl)methyl)isoxazole is unique due to the presence of the phenyl(1,2,2-trimethylhydrazinyl)methyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
CAS No. |
62078-65-3 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1,1,2-trimethyl-2-[phenyl-(3-phenyl-1,2-oxazol-4-yl)methyl]hydrazine |
InChI |
InChI=1S/C19H21N3O/c1-21(2)22(3)19(16-12-8-5-9-13-16)17-14-23-20-18(17)15-10-6-4-7-11-15/h4-14,19H,1-3H3 |
InChI Key |
YXYYGMVUSYXELT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C)C(C1=CC=CC=C1)C2=CON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









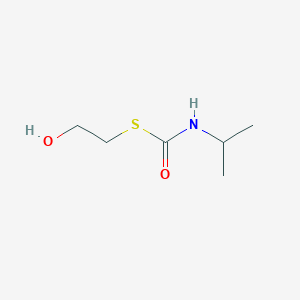

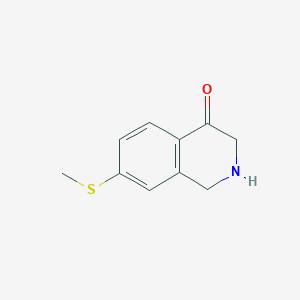
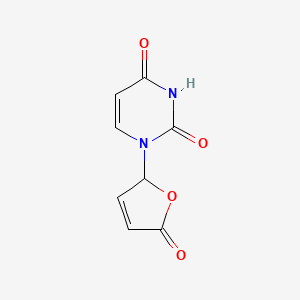
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
